(R)-1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol
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Overview
Description
(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is a chiral compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring and a secondary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This process can be catalyzed by whole cells of Trichoderma asperellum using ethanol and glycerol as dual cosubstrates for cofactor recycling . The reaction conditions are optimized to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar biocatalytic processes, scaled up to meet commercial demand. The use of biocatalysts offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone.
Reduction: The ketone can be reduced back to the alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,5-bis(trifluoromethyl)acetophenone.
Reduction: (2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism of action of (2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate .
- α-(trifluoromethyl)styrenes .
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea .
Uniqueness
(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is unique due to its specific chiral configuration and the presence of two trifluoromethyl groups
Properties
Molecular Formula |
C11H10F6O |
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Molecular Weight |
272.19 g/mol |
IUPAC Name |
(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H10F6O/c1-6(18)2-7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,2H2,1H3/t6-/m1/s1 |
InChI Key |
FNWIBQBQHAEDEO-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
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